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Compound of Interest

Compound Name: 4-(3-Bromophenyl)piperidine

Cat. No.: B1342875

An In-depth Technical Guide on the Physicochemical Characteristics of 4-(3-
Bromophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical
characteristics of 4-(3-Bromophenyl)piperidine, a heterocyclic compound of significant
interest in medicinal chemistry and pharmaceutical development. Piperidine derivatives are
foundational scaffolds in a multitude of approved drugs, and understanding the properties of
substituted analogs like 4-(3-Bromophenyl)piperidine is crucial for their application in drug
design and synthesis.[1] This document presents key quantitative data, detailed experimental
protocols for property determination, and a visualization of its role as a building block in the
drug discovery process.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in
biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME)
profile. The following tables summarize the available quantitative data for 4-(3-
Bromophenyl)piperidine and its closely related isomer, 4-(4-Bromophenyl)piperidine, for
comparative purposes.
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Table 1: General Physicochemical Data

4-(3- 4-(4-
Property Bromophenyl)piper Bromophenyl)piper Data Type
idine idine
Molecular Formula C11H14BrN C11H14BrN
Molecular Weight 240.14 g/mol 240.14 g/mol Calculated
CAS Number 351534-36-6[2] 80980-89-8[3]

Appearance

Pale yellow solid[3] Experimental

Table 2: Thermodynamic and Partitioning Properties
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4-(3-

Property Bromophenyl)piper Value Data Type
idine Isomer
4-(4-

Melting Point Bromophenyl)piperidin ~ 144-146 °C[3] Experimental
e
4-(4-

Boiling Point Bromophenyl)piperidin  307.6 £ 42.0 °C[3] Predicted
e

3-(4-

o 310.9 °C at 760

Bromophenyl)piperidin
mmHg[4]

e
4-(4-

pKa Bromophenyl)piperidin ~ 10.14 + 0.10[3] Predicted
e

4-[(3-

bromophenyl)methyl]-  10.57 + 0.10[5] Predicted

piperidine
3-(4-

logP (XLogP3-AA) Bromophenyl)piperidin ~ 2.7[4][6] Computed
e
4-(4-

Density Bromophenyl)piperidin ~ 1.313 = 0.06 g/cm?3[3] Predicted
e

. 3-(4-

Topological Polar o
Bromophenyl)piperidin 12 A2[4][6] Computed

Surface Area (TPSA)
e

Spectral Data

Spectral analysis is fundamental for the structural elucidation and confirmation of chemical
compounds. While a comprehensive database for 4-(3-Bromophenyl)piperidine is not publicly
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available, representative spectral data for related bromophenyl-piperidine structures provide
insight into the expected signals.

e 1H NMR: Proton NMR spectra for bromophenyl-piperidine derivatives typically show
characteristic signals for the aromatic protons on the bromophenyl ring and the aliphatic
protons of the piperidine ring.[7][8][9] The piperidine protons often appear as complex
multiplets in the 1.5-3.5 ppm region, while the aromatic protons are observed further
downfield.[10][11]

e 13C NMR: Carbon NMR provides information on the carbon framework. For 4-(4-
bromophenyl)piperidine, signals have been reported at 6 32.7, 41.4, 45.6, 119.4, 126.4,
128.2,128.5, 131.2, and 145.3.[10]

e Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
fragmentation pattern. The ESI-MS m/z for 4-(4-bromophenyl)piperidine has been reported
as 241 [M+H]*, confirming its molecular weight.[10]

Experimental Protocols

Accurate and reproducible experimental data is the gold standard in chemical characterization.
The following sections detail standard methodologies for determining the key physicochemical
properties discussed above.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.[12] Pure crystalline
compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a
depressed and broader melting range.[13]

Methodology: Capillary Method (using a Mel-Temp apparatus or similar device)

o Sample Preparation: A small amount of the dry, finely powdered compound is packed into a
capillary tube to a height of 2-3 mm.[13] The tube is tapped gently to compact the sample at
the sealed end.[12]

o Apparatus Setup: The capillary tube is placed in the heating block of the melting point
apparatus.[13]
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o Approximate Determination: A rapid heating rate (5-10 °C/min) is used to get an approximate
melting temperature.[13]

e Accurate Determination: The apparatus is allowed to cool to at least 20°C below the
approximate melting point.[13] A new sample is heated slowly, at a rate of ~2 °C/min, through
the expected melting range.[12]

o Data Recording: The temperature at which the first drop of liquid appears is recorded as the
beginning of the melting range. The temperature at which the last solid crystal liquefies is the
end of the range.[13]

pKa Determination

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity and is
critical for predicting its ionization state at different pH values. For a basic compound like 4-(3-
Bromophenyl)piperidine, the pKa refers to its conjugate acid. Potentiometric titration is a
common and accurate method for its determination.[14]

Methodology: Potentiometric Titration

e Solution Preparation: A solution of the compound is prepared at a known concentration (e.g.,
1 mM) in a suitable solvent (e.g., water or a co-solvent system).[14] The ionic strength of the
solution is kept constant using an electrolyte like 0.15 M KCI.[14]

o Apparatus Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and
10).[14]

« Titration: The sample solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of
a strong acid (e.g., 0.1 M HCI).[14] A standard solution of a strong base (e.g., 0.1 M NaOH)
is then added incrementally.[14]

o Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing
the system to reach equilibrium.[14]

o Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant
added. The pKa corresponds to the pH at the half-equivalence point, where the
concentrations of the protonated (acid) and neutral (base) forms are equal.[15]
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logP / logD Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or
distribution coefficient (logD), is a key parameter for predicting a drug's membrane permeability
and overall ADME properties. The shake-flask method is the traditional and most reliable
technique for its measurement.[16][17]

Methodology: Shake-Flask Method

e Phase Saturation: Equal volumes of 1-octanol and an aqueous buffer (e.g., phosphate-
buffered saline, pH 7.4 for logD measurement) are mixed and shaken vigorously for 24 hours
to ensure mutual saturation.[17][18] The two phases are then separated.

o Sample Preparation: A known amount of the test compound is dissolved in one of the pre-
saturated phases (usually the one in which it is more soluble).

o Partitioning: A precise volume of the second pre-saturated phase is added. The mixture is
shaken or agitated (e.g., sonicated for 30 minutes) until the compound has fully partitioned
between the two immiscible layers and equilibrium is reached (often requiring several hours
or overnight incubation).[16]

o Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol
and aqueous layers.[16]

o Quantification: A careful aliquot is taken from each phase.[16][19] The concentration of the
compound in each layer is determined using an appropriate analytical technique, such as
UV-Vis spectroscopy or liquid chromatography (LC).[20]

o Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in
the octanol phase to the concentration in the aqueous phase. logP or logD is the base-10
logarithm of this value.[16][17]

Visualization of Experimental and Developmental
Workflows

To better illustrate the context in which these physicochemical properties are determined and
utilized, the following diagrams, generated using Graphviz, outline a typical experimental
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workflow and the role of building blocks in drug discovery.

Physicochemical Property Determination Workflow

Sample Preparation
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Caption: Workflow for determining key physicochemical properties.
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Role in Drug Discovery Pipeline
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Caption: Use of 4-(3-Bromophenyl)piperidine in drug discovery.
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Conclusion

4-(3-Bromophenyl)piperidine represents a valuable chemical entity for the synthesis of novel
compounds with potential therapeutic applications. A thorough understanding and accurate
measurement of its physicochemical characteristics—such as melting point, pKa, and logP—
are indispensable for guiding medicinal chemistry efforts. The standardized protocols and data
presented in this guide serve as a foundational resource for researchers engaged in the design
and development of next-generation pharmaceuticals leveraging the piperidine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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